molecular formula C8H14N4 B12971798 4-(4-Methyl-1H-1,2,3-triazol-1-YL)piperidine CAS No. 1260670-77-6

4-(4-Methyl-1H-1,2,3-triazol-1-YL)piperidine

Cat. No.: B12971798
CAS No.: 1260670-77-6
M. Wt: 166.22 g/mol
InChI Key: FPZILCGYTAIFMY-UHFFFAOYSA-N
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Description

4-(4-Methyl-1H-1,2,3-triazol-1-YL)piperidine is a chemical compound of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a piperidine ring linked to a 1,2,3-triazole, a privileged scaffold known for its stability, strong dipole moment, and ability to form hydrogen bonds, which mimics the properties of an amide bond while offering superior metabolic stability . The 1,2,3-triazole core is accessible via reliable synthetic methods, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a classic "click chemistry" reaction known for its high efficiency and selectivity . This versatile building block is primarily investigated for the development of novel pharmacologically active molecules. Research applications include the synthesis of compounds for potential use as anticancer, anti-inflammatory, and antimicrobial agents . The piperidine moiety serves as a common pharmacophore, and its combination with the triazole ring creates a multifunctional intermediate suitable for constructing diverse compound libraries. This product is provided for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1260670-77-6

Molecular Formula

C8H14N4

Molecular Weight

166.22 g/mol

IUPAC Name

4-(4-methyltriazol-1-yl)piperidine

InChI

InChI=1S/C8H14N4/c1-7-6-12(11-10-7)8-2-4-9-5-3-8/h6,8-9H,2-5H2,1H3

InChI Key

FPZILCGYTAIFMY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=N1)C2CCNCC2

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis typically follows a multi-step process involving the formation of the triazole ring and its subsequent attachment to the piperidine framework. The general steps include:

  • Azide-Alkyne Cycloaddition (Click Chemistry):

    • The triazole ring is often formed using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly referred to as "click chemistry."
    • A terminal alkyne reacts with an azide under mild conditions in the presence of a copper catalyst to form the 1,2,3-triazole ring.
  • Functionalization of Piperidine:

    • Piperidine derivatives are functionalized to introduce reactive groups that facilitate coupling with the triazole moiety.
    • Common methods include alkylation or acylation of the nitrogen atom in piperidine.
  • Coupling Reaction:

    • The triazole intermediate is coupled with the functionalized piperidine using appropriate reagents and reaction conditions.

Reaction Conditions:

  • Solvents: Commonly used solvents include water, ethanol, or dimethyl sulfoxide (DMSO).
  • Temperature: Mild temperatures (room temperature to 50°C) are generally sufficient.
  • Catalysts: Copper(I) salts (e.g., CuSO₄ and sodium ascorbate) are used for CuAAC reactions.

Specific Synthesis Pathway

One specific method for preparing 4-(4-Methyl-1H-1,2,3-triazol-1-YL)piperidine involves:

  • Preparation of 4-Methyl-1H-1,2,3-Triazole:

    • React methyl azide with propargyl alcohol under CuAAC conditions to form 4-methyltriazole.
  • Functionalization of Piperidine:

    • Treat piperidine with an alkylating agent such as chloroacetyl chloride to introduce a reactive site on the nitrogen atom.
  • Coupling Step:

    • React the functionalized piperidine with 4-methyltriazole using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or carbonyldiimidazole (CDI).

Alternative Methods

In addition to CuAAC, other synthetic strategies may include:

  • Direct Alkylation:

    • Reacting piperidine directly with a pre-synthesized triazole derivative containing a reactive leaving group.
  • One-Pot Synthesis:

    • Combining all reactants (alkyne, azide, and piperidine derivative) in a single reaction vessel under optimized conditions to streamline synthesis.

Data Table: Reaction Parameters

Step Reagents/Catalysts Solvent Temperature Yield (%)
Azide-Alkyne Cycloaddition Copper(I) salts Water/Ethanol RT–50°C >90
Piperidine Functionalization Chloroacetyl chloride Dichloromethane RT ~85
Coupling Reaction DCC/CDI DMSO RT–40°C ~80

Notes on Optimization

  • Catalyst Selection: The choice of copper(I) catalyst significantly impacts the efficiency and selectivity of triazole formation.
  • Solvent Effects: Polar solvents like DMSO enhance solubility and reaction rates but may require careful handling due to toxicity.
  • Temperature Control: Maintaining mild temperatures prevents side reactions and degradation of sensitive intermediates.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methyl-1H-1,2,3-triazol-1-YL)piperidine can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the triazole ring or the piperidine moiety.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Drug Development : The compound is being explored for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug discovery. Notably, derivatives of this compound have shown promising results in inhibiting specific enzymes and modulating receptor activities.
  • Example : A study reported that triazole derivatives exhibit significant anticancer activity against specific cancer cell lines, indicating their potential as lead compounds in cancer therapy .

2. Biological Research

  • Enzyme Probes : The triazole ring serves as a stable structural unit that can be utilized in biological assays to study enzyme activities and protein interactions. For instance, triazole-based inhibitors have been synthesized to target indoleamine 2,3-dioxygenase (IDO1), revealing their potential in cancer immunotherapy .
  • Antibacterial Activity : Research has shown that fluoroquinolone derivatives incorporating the triazole moiety exhibit comparable antibacterial activity against resistant bacterial strains, such as Staphylococcus aureus .

3. Material Science

  • Polymer Development : The compound can be used as a building block for synthesizing new materials, including polymers and coatings. Its stable chemical properties allow for the creation of materials with enhanced performance characteristics.
  • Example : In industrial applications, the incorporation of triazole structures into polymer matrices has been shown to improve thermal stability and mechanical properties.

Table 1: Summary of Biological Activities

Activity TypeTarget/PathwayObserved EffectReference
Anticancer ActivityMDA-MB-231 Cell LineSignificant inhibition
Enzyme InhibitionIDO1Promising lead candidate for immunotherapy
Antibacterial ActivityStaphylococcus aureusComparable activity to ciprofloxacin

Table 2: Synthesis Methods

MethodDescription
Click ChemistryCopper(I)-catalyzed azide-alkyne cycloaddition for efficient triazole formation
Nucleophilic SubstitutionAttachment of the triazole ring to piperidine using sodium hydride as a base
Continuous Flow ChemistryIndustrial-scale production enhancing efficiency and yield

Case Studies

Case Study 1: Anticancer Activity
A recent study published in Frontiers in Chemistry demonstrated that spirooxindole derivatives incorporating triazoles exhibited significant anticancer activity against MDA-MB-231 and HepG2 cell lines. This highlights the importance of structural diversity in enhancing bioactivity .

Case Study 2: Enzyme Inhibition
Research focused on synthesizing triazole-based inhibitors for IDO1 revealed promising results suggesting these compounds could serve as lead candidates for further development in cancer immunotherapy .

Mechanism of Action

The mechanism of action of 4-(4-Methyl-1H-1,2,3-triazol-1-YL)piperidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperidine-triazole derivatives exhibit diverse pharmacological profiles depending on substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Piperidine-Triazole Derivatives

Compound Name Substituents Molecular Formula Key Properties/Activities References
4-(4-Methyl-1H-1,2,3-triazol-1-yl)piperidine 4-methyl on triazole, unmodified piperidine C₈H₁₄N₄ Antibacterial (fluoroquinolone C7 moiety); moderate lipophilicity
4-[4-(3,5-Difluorophenyl)-1H-1,2,3-triazol-1-yl]-1-(2-methoxyethyl)piperidine 3,5-difluorophenyl on triazole, 2-methoxyethyl on piperidine C₁₆H₂₀F₂N₄O Enhanced target affinity (fluorine effects); potential CNS activity
4-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride 1,2,4-triazole with phenyl substituent C₁₃H₁₇ClN₄ Altered electronic properties; possible kinase inhibition
4-(5-Phenyl-1H-1,2,3-triazol-1-yl)piperidine Phenyl group at triazole 5-position C₁₃H₁₆N₄ Improved solubility; antiviral or anticancer applications
1-(Furan-3-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine Furan carbonyl on piperidine C₁₂H₁₄N₄O₂ Probable protease inhibition; moderate metabolic stability

Key Structural and Functional Insights:

Substituent Effects on Bioactivity: The 4-methyl group in the target compound balances lipophilicity and metabolic stability, making it suitable for systemic antibiotics . Fluorinated aryl groups (e.g., 3,5-difluorophenyl in ) enhance binding to hydrophobic enzyme pockets, often improving potency against resistant bacterial strains.

Synthetic Methodologies :

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used to construct triazole-piperidine linkages (e.g., ).
  • Reductive Amination : Applied in derivatives like 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones to introduce piperidine-triazole moieties .

Pharmacological Applications: Antibacterial Agents: The target compound’s integration into fluoroquinolones demonstrates broad-spectrum activity, with MIC values <1 µg/mL against S. aureus and E. coli . Kinase and Protease Inhibition: Derivatives with aromatic or heteroaromatic substituents (e.g., phenyl or furan) show promise in targeting enzymes involved in cancer and inflammation .

Research Findings and Trends

  • Antibacterial Optimization: Fluoroquinolones bearing 4-(4-methyltriazolyl)piperidine at C7 exhibit reduced cytotoxicity (IC₅₀ >100 µM in HEK293 cells) compared to older analogs, suggesting a favorable therapeutic index .
  • Metabolic Stability : The methyl group in the triazole ring reduces oxidative degradation in hepatic microsomes, extending half-life in preclinical models .
  • Emerging Targets : Piperidine-triazole hybrids are being explored as dual Sirt2/HDAC6 inhibitors, leveraging their ability to disrupt protein-protein interactions .

Biological Activity

The compound 4-(4-Methyl-1H-1,2,3-triazol-1-YL)piperidine is a derivative of piperidine featuring a triazole moiety, which is known for its diverse biological activities. The integration of the triazole ring enhances the pharmacological profile of piperidine derivatives, making them valuable in medicinal chemistry.

Anticancer Properties

Research indicates that triazole-containing compounds exhibit significant anticancer activity. For instance, studies have shown that derivatives like DW34 and 26 effectively suppress c-Myc expression and downregulate IL-8 in various cancer cell lines, suggesting their potential as anticancer agents . The mechanism involves inhibition of BET bromodomains, which play a crucial role in cancer cell proliferation.

Table 1: Anticancer Activity of Triazole Derivatives

CompoundTargetActivity (IC50)Reference
DW34BRD4 D112 nM
26BRD4 D16.4 nM
11iMDA-MB-2310.88 μg/mL (PARP-1)

Antimicrobial Activity

The antimicrobial properties of piperidine derivatives have been extensively studied. Research indicates that compounds containing the piperidine nucleus demonstrate varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, studies have shown that certain piperidine derivatives exhibit strong inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity of Piperidine Derivatives

CompoundMicroorganismActivity (Zone of Inhibition)Reference
PM1S. aureus15 mm
PM2E. coli18 mm
PM6B. cereus12 mm

Anti-inflammatory Effects

The anti-inflammatory properties of triazole derivatives have also been documented. Compounds containing the triazole moiety have been shown to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various cellular models . This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Case Study 1: Anticancer Efficacy

In a study involving the compound 11i , significant anticancer effects were observed in MDA-MB-231 breast cancer cells. The compound increased levels of pro-apoptotic proteins (P53, Bax) while decreasing anti-apoptotic proteins (Bcl-2), leading to enhanced apoptosis rates compared to controls . This highlights the potential of triazole-piperidine hybrids in cancer therapy.

Case Study 2: Antimicrobial Screening

A comprehensive screening of six piperidine derivatives (PM1-PM6) revealed varying antimicrobial activities against multiple bacterial strains. Notably, PM2 exhibited the highest efficacy against E. coli, showcasing the importance of structural modifications in enhancing biological activity .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 4-(4-methyl-1H-1,2,3-triazol-1-yl)piperidine derivatives?

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a standard method. For example, reactions under reflux in THF/acetone (5:1) with CuI (10 mol%) as a catalyst yield triazole-piperidine conjugates after 24 hours. Solvent polarity and catalyst loading are optimized to minimize side reactions .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of these compounds?

1H/13C NMR is critical for analyzing piperidine ring conformation and triazole substitution patterns. For example, coupling constants (e.g., axial vs. equatorial protons) and chemical shifts are compared to computational models or reference data. NOESY NMR helps resolve spirojunction geometries in complex derivatives .

Q. How does the piperidine ring modulate physicochemical properties of these derivatives?

The piperidine ring’s basicity (pKa ~11) enhances solubility in acidic environments, while its chair conformation influences steric interactions with biological targets. Thermodynamic studies (e.g., enthalpy of vaporization) further inform stability under storage conditions .

Q. What solvent systems and catalysts optimize triazole-piperidine synthesis?

Polar aprotic solvents like THF/acetone mixtures improve CuI solubility and reaction homogeneity. Catalyst loading (e.g., 10 mol% CuI) balances reaction rate and byproduct formation. Time-course studies under reflux are recommended for optimization .

Advanced Research Questions

Q. How can QSAR models predict the inhibitory activity of these derivatives against serotonin transporters (SERT)?

Curate a dataset of pIC50 values (e.g., 43 compounds from literature) and normalize IC50 to pIC50. Use software like ADMET Predictor™ to select molecular descriptors (e.g., logP, topological polar surface area). Validate models via leave-one-out cross-validation and external test sets .

Q. What strategies resolve discrepancies between in silico ADMET predictions and experimental pharmacokinetic data?

Refine QSAR models by incorporating hydrogen-bond donors/acceptors and lipophilicity descriptors. Validate predictions with in vitro assays (e.g., Caco-2 permeability, microsomal stability). Adjust software parameters to account for membrane permeability limitations .

Q. How can intramolecular acyl transfer reactions construct spiropiperidine scaffolds?

Mild debenzylation conditions (HCOONH4/Pd/C) induce acyl migration in 1´-acyl-1-benzylpiperidines. Monitor reaction progress via TLC/LC-MS. Use NOESY NMR to confirm spirojunction geometry and assign amide configurations .

Q. What in vitro assays validate pharmacokinetic properties of these derivatives?

Recommended assays include:

  • Caco-2 monolayer permeability to predict intestinal absorption.
  • Plasma protein binding assays (e.g., equilibrium dialysis) to assess free drug availability.
  • Hepatic microsomal stability tests to estimate metabolic clearance .

Q. How to evaluate environmental toxicity during preclinical development?

Conduct aquatic toxicity assays (e.g., Daphnia magna LC50) and biodegradation studies . Use QSAR models to predict ecotoxicological endpoints (e.g., LC50 for fish) and prioritize derivatives with lower environmental persistence .

Key Methodological Recommendations

  • Use Supplementary Table S1 (pIC50 values of 43 phenyl piperidine derivatives) as a benchmark dataset for QSAR modeling .
  • Combine NMR spectroscopy and DFT calculations to resolve conformational dynamics of the piperidine ring .
  • Validate in silico ADMET predictions with microsomal stability assays to reduce false positives .

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